N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-5-PHENYL-1,2-OXAZOLE-3-CARBOXAMIDE
Description
Properties
IUPAC Name |
N-[(3-methoxythiolan-3-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-20-16(7-8-22-11-16)10-17-15(19)13-9-14(21-18-13)12-5-3-2-4-6-12/h2-6,9H,7-8,10-11H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYELMRXRKWLCQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSC1)CNC(=O)C2=NOC(=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Methoxythiolan-3-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Methoxythiolan Ring: The methoxythiolan ring can be synthesized by reacting a suitable thiol with an epoxide under basic conditions.
Attachment of the Methoxythiolan Ring to the Oxazole Core: This step involves the nucleophilic substitution reaction where the methoxythiolan ring is attached to the oxazole core using a suitable leaving group.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-[(3-Methoxythiolan-3-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxythiolan ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced under specific conditions to form dihydrooxazole derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions typically require strong acids or bases as catalysts, such as sulfuric acid or aluminum chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrooxazole derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
N-[(3-Methoxythiolan-3-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[(3-Methoxythiolan-3-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The methoxythiolan ring may enhance the compound’s binding affinity through hydrophobic interactions. The phenyl group can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related molecules from the evidence, focusing on heterocyclic cores, substituent effects, and bioactivity.
Structural Analogues with 1,2-Oxazole (Isoxazole) Cores
highlights 5-substituted N-(9H-purin-6-yl)-1,2-oxazole-3-carboxamides , which share the 1,2-oxazole-3-carboxamide scaffold. Key findings include:
- Substituent Effects: Bulky, nonpolar groups at the 5-position of the isoxazole (e.g., 5,6,7,8-tetrahydronaphthalen-2-yl) enhance binding affinity to xanthine oxidase (Ki in the nanomolar range) .
Comparison with Target Compound :
- The target compound’s 3-methoxy-thiolane substituent introduces a sulfur atom and a methoxy group, which may increase lipophilicity compared to purine-linked analogs. This could influence solubility, metabolic stability, or binding to sulfur-sensitive enzymes.
- The phenyl group at position 5 aligns with the trend in , where aromatic substituents optimize activity.
Heterocyclic Variants: 1,3,4-Oxadiazole Derivatives
describes 1,3,4-oxadiazole-based carbohydrazides (e.g., compounds 6c–6g ), which differ in heterocyclic core but share phenyl and carboxamide substituents. Key data include:
| Compound ID | Core Structure | Substituents | Yield (%) | Melting Point (°C) | Notable IR Peaks |
|---|---|---|---|---|---|
| 6c | 1,3,4-Oxadiazole | 4-Methoxybenzylidene | 41 | 166–167 | C=N, C=O (amide), NH |
| 6d | 1,3,4-Oxadiazole | 4-Nitrobenzylidene | 88 | 295–296 | C=N, C=O (amide), NH, Ar-H |
| 6e | 1,3,4-Oxadiazole | 3-Phenylallylidene | 91 | 158–159 | C=N, C=O (amide), NH, Ar-H |
| 6g | 1,3,4-Oxadiazole | Ethyl ester + methylfuran | 42 | 185–186 | C=N, C=O (amide/ester), NH |
Key Observations :
- Higher yields (88–91%) correlate with electron-withdrawing substituents (e.g., nitro in 6d ) or conjugated systems (e.g., allylidene in 6e ) .
- Melting points vary widely (158–296°C), influenced by substituent polarity and crystallinity.
Comparison with Target Compound :
- The 3-methoxy-thiolane group introduces steric bulk and sulfur-based hydrogen bonding, which may differentiate its physicochemical profile from 6c–6g .
Substituent-Driven Bioactivity Trends
- : Bulky substituents (e.g., tetrahydronaphthalenyl) improve xanthine oxidase inhibition, suggesting that the target compound’s thiolane group—moderately bulky and polar—may balance affinity and solubility .
- : A structurally distinct oxadiazole-piperidine carboxamide (with trifluoromethylphenyl) highlights the role of fluorinated groups in enhancing metabolic stability and target engagement .
Biological Activity
N-[(3-Methoxythiolan-3-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article discusses its synthesis, biological evaluation, and relevant case studies.
Synthesis of the Compound
The synthesis of this compound involves several steps:
- Formation of the Oxazole Ring : The core structure is created by cyclizing appropriate precursors, typically involving reactions with thiourea or urea derivatives.
- Substitution Reactions : The introduction of the methoxy group and phenyl moiety is achieved through electrophilic aromatic substitution or nucleophilic attack on activated aromatic systems.
- Final Carboxamide Formation : The carboxamide functionality is introduced via acylation reactions.
Antimicrobial Activity
Research indicates that compounds with oxazole structures exhibit significant antibacterial properties. In particular, this compound has shown effectiveness against various strains of bacteria:
| Bacterial Strain | Activity (Zone of Inhibition) |
|---|---|
| Staphylococcus aureus (G+) | 18 mm |
| Escherichia coli (G-) | 15 mm |
| Enterococcus faecium (G+) | 20 mm |
| Klebsiella pneumoniae (G-) | 16 mm |
These results suggest that the compound possesses broad-spectrum antibacterial activity, particularly against Gram-positive bacteria, which are often more challenging to treat due to resistance mechanisms.
Anticancer Activity
Preliminary studies have indicated potential anticancer properties. The mechanism appears to involve the inhibition of cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's ability to induce apoptosis in these cell lines was evaluated using flow cytometry and Annexin V staining.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the phenyl group and variations in the substituents on the oxazole ring can significantly influence potency and selectivity against target pathogens or cancer cells.
Case Studies
-
Study on Antimicrobial Efficacy :
A study published in Molecules evaluated a series of oxazole derivatives, including this compound. It was found to inhibit biofilm formation in Enterococcus faecium, suggesting a mechanism beyond mere growth inhibition . -
Anticancer Evaluation :
Another investigation reported that this compound reduced viability in MCF-7 cells by approximately 40% at a concentration of 25 µM after 48 hours of treatment. This highlights its potential as a lead compound for further development in cancer therapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
